The synthesis of Sinitrodil involves several key steps that utilize specific chemical reactions to achieve the desired molecular structure. The process typically includes:
The detailed synthesis pathway includes:
Sinitrodil's molecular structure features a complex arrangement that contributes to its biological activity. Key aspects include:
The molecular structure can be illustrated as follows:
The compound exhibits specific stereochemistry that may influence its pharmacological effects .
Sinitrodil participates in several chemical reactions, primarily involving:
The mechanism of action for Sinitrodil primarily involves:
This mechanism highlights the compound's potential advantages over traditional nitrates, such as reduced tolerance development .
Sinitrodil exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are utilized to confirm the identity and purity of Sinitrodil .
Sinitrodil has several scientific applications:
Organic nitrates have served as cornerstone vasodilators since glyceryl trinitrate (GTN) was first clinically deployed by William Murrell in 1879 for angina pectoris [7] [9]. Early agents like GTN and isosorbide dinitrate (ISDN) functioned as prodrugs, requiring enzymatic conversion to nitric oxide (NO) to activate soluble guanylate cyclase (sGC) and induce vasodilation. However, their utility was hampered by rapid first-pass metabolism in the liver (e.g., GTN's systemic half-life of ~1 minute) and the development of tolerance due to oxidative stress and ALDH-2 inhibition [1] [9].
The 1990s–2000s saw strategic advances to overcome these limitations:
Table 1: Evolution of Organic Nitrate Pharmacophores
Generation | Key Compounds | Advantages | Limitations |
---|---|---|---|
Classical | GTN, ISDN | Rapid vasodilation | Short half-life, tolerance |
Long-Acting | ISMN, PETN | Extended duration | Partial tolerance mitigation |
Hybrid Agents | HCT 1026, NCX 2057 | Multitarget functionality (e.g., antioxidant) | Complex synthesis |
Modern Derivatives | Sinitrodil, NDHP | Targeted bioactivation, reduced tolerance | Requires specialized metabolic pathways |
Sinitrodil emerged from this era as a benzoxazinone-based nitrooxyalkyl derivative, combining a NO-donating group with a heterocyclic core to enhance tissue specificity and metabolic stability [8].
Sinitrodil’s synthesis hinges on constructing the benzoxazin-4-one core followed by nitrooxyalkylation. Key routes include:
1. Cyclization of Anthranilic Acid Derivatives
Table 2: Key Synthetic Methods for Benzoxazin-4-one Intermediates
Method | Conditions | Yield (%) | Key Features |
---|---|---|---|
Acyl Chloride Cyclization | Pyridine, RT, 12 h | 70–85 | High purity, scalable |
Decarboxylative Coupling | CuCl/DIPEA, DMF, 80°C | 51–87 | Tolerates electron-deficient anthranilics |
Microwave-Assisted Cyclization | Orthoesters, 160°C, 20 min | 65–90 | Rapid, avoids dihydro byproducts |
2. N-Directed ortho-Functionalization
The benzoxazinone nitrogen directs regioselective modifications:
Critical Analytical Data:
Sinitrodil’s NO-release kinetics and tissue specificity are dictated by three structural elements:
1. Benzoxazinone Core
2. Linker Length and Flexibility
3. Nitrooxy Group Positioning
Table 3: Structure-Activity Relationships in Nitrooxy Derivatives
Structural Element | Modification | Impact on Bioactivation | Functional Consequence |
---|---|---|---|
Linker Length | C2 vs. C3 alkyl | C3: 3.2-fold ↑ XOR-mediated NO release | Enhanced vasodilation in hypoxic tissues |
Nitrate Type | Primary (-CH₂ONO₂) | ALDH-2 independent; resistant to tolerance | Sustained efficacy upon chronic use |
Core Heterocycle | Benzoxazinone vs. Quinazolinone | ↑ Esterase sensitivity (t₁/₂: 7–9 min) | Rapid NO donor onset |
Structural Proof: X-ray crystallography of analogous compounds confirms the antiperiplanar conformation of the -ONO₂ group, which facilitates homolytic cleavage for NO release [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7